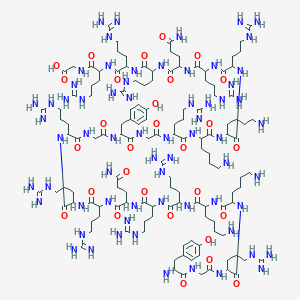
326855-45-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 326855-45-2 is known as OV-1, sheep . It is an alpha-helical antimicrobial ovispirin peptide derived from SMAP29 peptide (sheep), which inhibits several antibiotic-resistant bacterial strains including mucoid and nonmucoid Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular formula of OV-1, sheep is C105H188N34O21 . The sequence of this peptide is Lys-Asn-Leu-Arg-Arg-Ile-Ile-Arg-Lys-Ile-Ile-His-Ile-Ile-Lys-Lys-Tyr-Gly .Physical And Chemical Properties Analysis
The molecular weight of OV-1, sheep is 2262.83 . It has a predicted density of 1.37±0.1 g/cm3 . It’s soluble in DMSO .科学的研究の応用
Genotyping and Sequencing Technologies
High-Throughput Genotyping : A study by Galan et al. (2010) demonstrated a method for the individual genotyping of thousands of samples using 454 pyrosequencing technology. This method is efficient for studying highly polymorphic genes and offers an alternative to traditional electrophoresis and cloning-sequencing methods (Galan, Guivier, Caraux, Charbonnel, & Cosson, 2010).
Microsatellite Loci Development : Zalapa et al. (2012) utilized next-generation sequencing (NGS) technologies like 454 and Illumina for the efficient identification of microsatellite loci in plants, highlighting the advantage of NGS in producing a large amount of sequence data to develop genome-wide and gene-based microsatellite loci (Zalapa, Cuevas, Zhu, Steffan, Senalik, Zeldin, McCown, Harbut, & Simon, 2012).
Taxonomic Classification in Metagenomics : Gerlach et al. (2009) introduced WebCARMA, a tool for the taxonomic and functional classification of unassembled short reads from metagenomic communities, demonstrating that reads as short as 35 bp can be used for metagenome classification (Gerlach, Jünemann, Tille, Goesmann, & Stoye, 2009).
Science Teaching Approaches : Brown and Ryoo (2008) researched the impact of teaching science using a "content-first" approach, where students learn to understand phenomena in everyday terms before being introduced to scientific language. This method showed improved understanding in students (Brown & Ryoo, 2008).
Nanoparticle Synthesis in Chemistry : Cushing, Kolesnichenko, and O'Connor (2004) discussed the advancements in the liquid-phase synthesis of inorganic nanoparticles, which is crucial for the development of new materials in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact of 454 Sequencing Technology : Rothberg and Leamon (2008) highlighted how the 454 Sequencer has expanded the scope of scientific research by enabling high-throughput, cost-effective sequencing, leading to significant contributions in understanding the human genome and identifying small RNAs (Rothberg & Leamon, 2008).
Cancer Systems Biology : Werner, Mills, and Ram (2014) discussed how Systems Biology approaches are crucial for developing and implementing personalized cancer therapy, emphasizing the integration of genomic and epigenetic data in understanding cancer at various biological levels (Werner, Mills, & Ram, 2014).
Data Sharing in Scientific Research : Tenopir et al. (2011) explored the practices and perceptions of data sharing among scientists, emphasizing its importance in the scientific method for verification of results and extending research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Improving Base Calling in Sequencing : Quinlan, Stewart, Strömberg, and Marth (2008) developed Pyrobayes, a program for improved base calling in pyrosequencing reads, enabling accurate SNP calling even with shallow read coverage, thus enhancing the reliability of sequencing data (Quinlan, Stewart, Strömberg, & Marth, 2008).
Chromatographic Data Analysis : Amigo, Skov, and Bro (2010) presented a mathematical modeling approach to solve chromatographic issues, highlighting the importance of data analysis in scientific research involving chromatography (Amigo, Skov, & Bro, 2010).
Safety and Hazards
特性
CAS番号 |
326855-45-2 |
|---|---|
分子式 |
C₁₀₅H₁₈₈N₃₄O₂₁ |
分子量 |
2262.83 |
配列 |
One Letter Code: KNLRRIIRKIIHIIKKYG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








